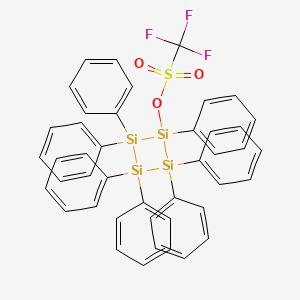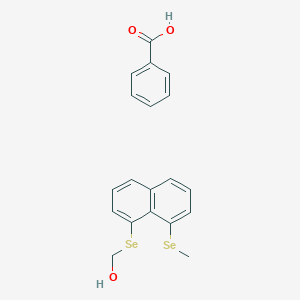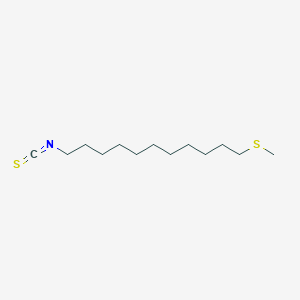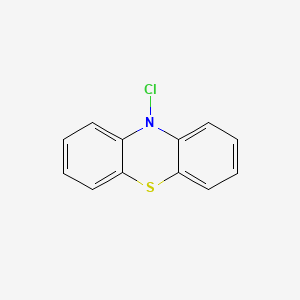
1,2,2,3,3,4,4-Heptaphenyltetrasiletan-1-yl trifluoromethanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,2,3,3,4,4-Heptaphenyltetrasiletan-1-yl trifluoromethanesulfonate is a complex organosilicon compound characterized by its unique structure, which includes multiple phenyl groups and a trifluoromethanesulfonate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,2,3,3,4,4-Heptaphenyltetrasiletan-1-yl trifluoromethanesulfonate typically involves the reaction of a heptaphenyltetrasiletan precursor with trifluoromethanesulfonic anhydride. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the trifluoromethanesulfonate group. The reaction is typically performed in an inert atmosphere, such as nitrogen or argon, to avoid any unwanted side reactions.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1,2,2,3,3,4,4-Heptaphenyltetrasiletan-1-yl trifluoromethanesulfonate can undergo various types of chemical reactions, including:
Substitution Reactions: The trifluoromethanesulfonate group can be substituted with other nucleophiles, leading to the formation of new compounds.
Oxidation and Reduction Reactions: The phenyl groups and silicon atoms can participate in oxidation and reduction reactions, altering the oxidation state of the compound.
Common Reagents and Conditions
Common reagents used in reactions with this compound include nucleophiles such as amines, alcohols, and thiols for substitution reactions. Oxidizing agents like hydrogen peroxide or reducing agents like lithium aluminum hydride can be used for oxidation and reduction reactions, respectively.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine-substituted silanes, while oxidation reactions can produce silanols or siloxanes.
Scientific Research Applications
1,2,2,3,3,4,4-Heptaphenyltetrasiletan-1-yl trifluoromethanesulfonate has several applications in scientific research:
Materials Science: It can be used as a precursor for the synthesis of advanced materials, such as silicon-based polymers and nanomaterials.
Organic Synthesis: The compound can serve as a versatile building block for the synthesis of complex organic molecules.
Catalysis: It may be used as a catalyst or catalyst precursor in various chemical reactions, including polymerization and cross-coupling reactions.
Biological Studies:
Mechanism of Action
The mechanism by which 1,2,2,3,3,4,4-Heptaphenyltetrasiletan-1-yl trifluoromethanesulfonate exerts its effects depends on the specific application. In catalysis, the compound may act by coordinating to substrates and facilitating their transformation through a series of intermediate steps. In biological applications, the compound’s interactions with biomolecules could involve binding to specific molecular targets and modulating their activity.
Comparison with Similar Compounds
Similar Compounds
1,2,2,3,4,4-Hexamethylphosphetane 1-Oxide: This compound shares some structural similarities with 1,2,2,3,3,4,4-Heptaphenyltetrasiletan-1-yl trifluoromethanesulfonate, particularly in the presence of multiple phenyl groups and a central silicon or phosphorus atom.
2,2,3,3,4,4,4-Heptafluorobutyl Acrylate: While structurally different, this compound also contains multiple fluorine atoms and is used in similar applications, such as materials science and organic synthesis.
Uniqueness
This compound is unique due to its combination of multiple phenyl groups and a trifluoromethanesulfonate group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specialized applications in various fields of research and industry.
Properties
CAS No. |
143775-78-4 |
|---|---|
Molecular Formula |
C43H35F3O3SSi4 |
Molecular Weight |
801.1 g/mol |
IUPAC Name |
(1,2,2,3,3,4,4-heptakis-phenyltetrasiletan-1-yl) trifluoromethanesulfonate |
InChI |
InChI=1S/C43H35F3O3SSi4/c44-43(45,46)50(47,48)49-54(42-34-20-7-21-35-42)52(38-26-12-3-13-27-38,39-28-14-4-15-29-39)51(36-22-8-1-9-23-36,37-24-10-2-11-25-37)53(54,40-30-16-5-17-31-40)41-32-18-6-19-33-41/h1-35H |
InChI Key |
MTQWAFMBSVPCSX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)[Si]2([Si]([Si]([Si]2(C3=CC=CC=C3)C4=CC=CC=C4)(C5=CC=CC=C5)OS(=O)(=O)C(F)(F)F)(C6=CC=CC=C6)C7=CC=CC=C7)C8=CC=CC=C8 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Phenol, 4-bromo-2,6-bis[[5-(1,1-dimethylethyl)-2-hydroxyphenyl]methyl]-](/img/structure/B15163160.png)
![(Z)-3-(Methoxyimino)-5-methyl-1H-benzo[b]azepin-2(3H)-one](/img/structure/B15163166.png)

![Benzoic acid, 2-[[6-(acetylamino)-1-oxohexyl]oxy]-](/img/structure/B15163177.png)



![2-Diazonio-1-[(2-methylprop-2-en-1-yl)oxy]ethen-1-olate](/img/structure/B15163191.png)

![2'-Fluoro-4'-propoxy[1,1'-biphenyl]-4-carbonitrile](/img/structure/B15163199.png)
![{2-[(1-Methoxyhexa-2,4-dien-1-yl)peroxy]propan-2-yl}benzene](/img/structure/B15163218.png)
![2-Butanol, 1-[(acetyloxy)methoxy]-3-methyl-3-(phenylmethoxy)-](/img/structure/B15163226.png)

